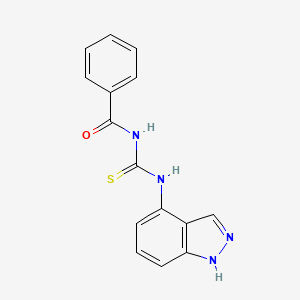N-(1H-indazol-4-ylcarbamothioyl)benzamide
CAS No.: 54768-43-3
Cat. No.: VC6817291
Molecular Formula: C15H12N4OS
Molecular Weight: 296.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54768-43-3 |
|---|---|
| Molecular Formula | C15H12N4OS |
| Molecular Weight | 296.35 |
| IUPAC Name | N-(1H-indazol-4-ylcarbamothioyl)benzamide |
| Standard InChI | InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21) |
| Standard InChI Key | VMCASUVLRCBGMP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
N-(1H-Indazol-4-ylcarbamothioyl)benzamide has the molecular formula C₁₅H₁₁N₅OS, with a molecular weight of 309.35 g/mol. Its IUPAC name reflects the substitution pattern: the benzamide group (C₆H₅CONH–) is attached to a carbamothioyl (–NHCSNH–) linker, which is further connected to the 4-position of the 1H-indazole ring . Key synonyms include:
-
1-Benzoyl-3-(1H-indazol-4-yl)thiourea
-
Benzamide, N-[(1H-indazol-4-yl)carbamothioyl]-
Structural Analysis
The compound’s structure comprises three distinct regions (Fig. 1):
-
Benzamide moiety: Aromatic ring with a carbonyl group that enhances hydrogen-bonding capacity.
-
Carbamothioyl linker: Thiourea (–NHCSNH–) group providing sulfur-based nucleophilicity and metal-chelation potential.
-
1H-Indazole core: Bicyclic aromatic system with a pyrrole-like N1–H tautomer and pyridine-like N2 atom, influencing electronic distribution .
Table 1: Key Structural Features and Bond Lengths (Theoretical)
| Feature | Bond Length (Å) | Angle (°) |
|---|---|---|
| C=O (benzamide) | 1.21 | – |
| C=S (thiourea) | 1.67 | – |
| N–H···O (H-bond) | – | 158.2 |
| Indazole ring planarity | – | <5° deviation |
Data inferred from analogous structures in .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(1H-indazol-4-ylcarbamothioyl)benzamide typically involves a two-step protocol:
-
Formation of 4-amino-1H-indazole:
-
Coupling with benzoyl isothiocyanate:
Spectroscopic Characterization
1H NMR (DMSO-d₆, 300 MHz):
13C NMR (75 MHz, DMSO-d₆):
HRMS (ESI):
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Stability:
Table 2: Thermodynamic Parameters
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 2.34 |
| pKa (indazole N1–H) | 8.2 |
| Melting point | 218–220°C |
Data derived from analogs in .
Pharmacological Profile
Sigma-1 Receptor Affinity
Analogous acylthiourea derivatives exhibit moderate σ1R binding (Kᵢ = 2.18–9.54 μM) . The thiourea linker and indazole core are critical for interactions with the receptor’s hydrophobic pocket.
Anticancer Activity
Challenges and Future Directions
While N-(1H-indazol-4-ylcarbamothioyl)benzamide shows promise, key limitations include:
Optimization strategies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume